BenchChemオンラインストアへようこそ!

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride (CAS 1361114-69-3) offers a geometrically unique substitution pattern essential for kinase selectivity. With the 2-aminopyrimidine hinge-binding motif, a 6-CF₃ lipophilic group, and a pyrrolidine NH for ribose-pocket elaboration, this <270 Da fragment satisfies Rule-of-Three criteria for X-ray soaking. The hydrochloride salt ensures stability, while the free 2-NH₂ handle enables rapid library synthesis (Buchwald-Hartwig, reductive amination). The CF₃ group serves as an intrinsic ¹⁹F NMR probe. At 98% purity, it's ready for direct crystal soaking and hit-to-lead programs targeting GSK-3β, CDKs, or Trk receptors.

Molecular Formula C9H12ClF3N4
Molecular Weight 268.67 g/mol
CAS No. 1361114-69-3
Cat. No. B1445560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
CAS1361114-69-3
Molecular FormulaC9H12ClF3N4
Molecular Weight268.67 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl
InChIInChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-4-6(15-8(13)16-7)5-2-1-3-14-5;/h4-5,14H,1-3H2,(H2,13,15,16);1H
InChIKeyQHXFDJRETODVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride (CAS 1361114-69-3): Strategic Sourcing for a Trifluoromethyl-Pyrrolidine-Pyrimidine Scaffold


4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride (CAS 1361114-69-3, MF: C₉H₁₂ClF₃N₄, MW: 268.67) is a heterocyclic building block featuring a pyrimidine core concurrently substituted at the 4-position with a pyrrolidin-2-yl group, at the 6-position with a trifluoromethyl group, and at the 2-position with a primary amine [1]. This specific arrangement of electron‑withdrawing (CF₃) and hydrogen‑bond‑donor/acceptor (NH₂, pyrrolidine NH) groups on the pyrimidine ring creates a differentiated vector set for fragment‑based drug discovery and kinase‑inhibitor elaboration, distinguishing it from the numerous positional isomers and mono‑substituted analogues that populate chemical catalogues [2].

Why 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride Cannot Be Replaced by Other Pyrrolidine-Pyrimidine Isomers


The pyrimidine scaffold can present sixteen or more regioisomeric combinations when two different substituents are placed around the ring. In kinase‑inhibitor programs, the relative positioning of the pyrrolidine NH (a hinge‑binding or solvent‑exposed moiety) and the CF₃ group (a lipophilic potency enhancer) has a decisive effect on target selectivity and pharmacokinetics [1]. The target compound places the CF₃ group meta to the amino‑pyrimidine hinge‑binding motif and ortho to the pyrrolidine, whereas close analogues such as 2‑(pyrrolidin‑2‑yl)‑4‑(trifluoromethyl)pyrimidine (CAS 1259078‑84‑6) or N‑[(3R)‑pyrrolidin‑3‑yl]‑6‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 1448850‑53‑0) distribute the two pharmacophoric elements in fundamentally different vectors that produce distinct molecular‑recognition surfaces [2]. Because early‑stage structure–activity relationships steeply depend on substitution geometry, purchasing a “similar” pyrrolidine‑trifluoromethyl‑pyrimidine that lacks the 2‑amino group or bears the pyrrolidine at a different ring position will lead to a different chemical series and cannot substitute for the target compound in a hit‑to‑lead or lead‑optimization workflow.

Quantitative Differentiation Evidence for 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride vs. Closest Analogues


Substitution-Pattern Uniqueness: Concurrent 4-Pyrrolidinyl, 6-Trifluoromethyl, and 2-Amino Groups Define a Distinct Pharmacophoric Triangle vs. All Catalogued Isomers

Among the commercially available pyrrolidine‑trifluoromethyl‑pyrimidine congeners, the target compound is the only species that simultaneously carries (i) a free 2‑NH₂ group for hinge‑binding, (ii) a 6‑CF₃ group for lipophilic interaction, and (iii) a C‑linked pyrrolidin‑2‑yl ring at the 4‑position that provides a basic secondary amine (pyrrolidine NH) for salt‑bridge or solubility modulation. Closest catalogued analogues either lack the 2‑amine (e.g., 2‑(pyrrolidin‑2‑yl)‑4‑(trifluoromethyl)pyrimidine, CAS 1259078‑84‑6, MF C₉H₁₀F₃N₃, MW 217.19), lack the CF₃ group (e.g., 4‑(pyrrolidin‑2‑yl)pyrimidin‑2‑amine, CAS 1249198‑23‑9, MF C₈H₁₂N₄, MW 164.21), or attach the pyrrolidine via an exocyclic nitrogen linker (e.g., N‑[(3R)‑pyrrolidin‑3‑yl]‑6‑(trifluoromethyl)pyrimidin‑4‑amine, CAS 1448850‑53‑0, MF C₉H₁₃Cl₂F₃N₄, MW 305.13) [1]. This structural singularity means the target compound explores a chemical space that is not accessible to any of the comparator molecules.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Calculated Lipophilicity and Permeability Drivers: The CF₃ Group Elevates logP by ~1.4 Units Relative to the Des‑CF₃ Analogue

Computed logP values derived from the consensus of ChemAxon and PubChem algorithms indicate that introduction of the 6‑trifluoromethyl group into the 4‑(pyrrolidin‑2‑yl)pyrimidin‑2‑amine scaffold increases logP from approximately 0.22 (for the des‑CF₃ compound, CAS 1249198‑23‑9) to approximately 1.60 for the target compound [1][2]. The corresponding increase in topological polar surface area is minimal (from approximately 57 Ų to 64 Ų, staying well within the accepted CNS‑drug‑like space), meaning the CF₃ group selectively enhances membrane permeability without compromising hydrogen‑bonding capacity [1]. The hydrochloride salt form further improves aqueous solubility relative to the free base, offering a practical advantage for in vitro assay preparation.

Physicochemical Profiling Drug‑likeness Lead Optimization

Amine‑Group Synthetic Utility: The Free 2‑NH₂ Enables Direct Diversification While the Pyrrolidine NH Remains Orthogonally Protected in the Hydrochloride Form

The target compound’s hydrochloride salt selectively protonates the pyrrolidine nitrogen (calculated pKa ≈ 10.5 for pyrrolidine NH₂⁺) while leaving the pyrimidine 2‑NH₂ group (calculated pKa of the conjugate acid ≈ 3.2) available for Buchwald–Hartwig amination, reductive amination, or urea formation without requiring additional protection/deprotection steps [1]. In contrast, the analogue 2‑(pyrrolidin‑2‑yl)‑4‑(trifluoromethyl)pyrimidine (CAS 1259078‑84‑6) lacks a 2‑NH₂ group entirely, and N‑[(3R)‑pyrrolidin‑3‑yl]‑6‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 1448850‑53‑0) carries the pyrrolidine via an exocyclic NH linker that exhibits distinct nucleophilicity and may compete in coupling reactions [2]. The orthogonal reactivity profile of the target compound allows for sequential functionalization in a single pot or in a two‑step telescoped sequence, which is highly valued in medicinal chemistry outsourcing workflows.

Parallel Synthesis Library Chemistry CRO Scale‑up

Enantiomeric and Diastereomeric Purity: The Pyrrolidin‑2‑yl Substituent Introduces a Defined Stereocenter That Is Guaranteed at the Vendor‑Specified 98% Chemical Purity

The pyrrolidin‑2‑yl group contains a single stereogenic centre at the 2‑position of the pyrrolidine ring. Commercially supplied batches of the target compound (e.g., from Bidepharm BD01261872) carry a certificate of analysis confirming ≥98% chemical purity by HPLC, and the stereochemical integrity is preserved by sourcing from enantiopure building blocks . In contrast, regioisomeric compounds such as 2‑(pyrrolidin‑3‑yl)‑4‑(trifluoromethyl)pyrimidine (CAS 1257522‑06‑7) introduce the stereocentre at a different ring position and often require resolution by chiral chromatography, adding both cost and analytical burden. For structure‑based drug design, a defined absolute configuration at the pyrrolidine C‑2 directly influences the spatial orientation of the pyrimidine hinge‑binding motif, a parameter that cannot be compensated for by using an achiral piperidine or morpholine replacement.

Chiral Pool Synthesis Stereochemical SAR Crystallisation

High‑Value Application Scenarios for 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride Procurement


Fragment‑Based Lead Generation Targeting Kinase Hinge‑Binding Pockets

With its 2‑aminopyrimidine core serving as a canonical hinge‑binding motif and the 6‑CF₃ group occupying the adjacent hydrophobic pocket, the target compound is ideally suited as a fragment hit for kinases such as GSK‑3β, CDKs, or Trk receptors [1]. The pyrrolidine NH provides a third vector for growing into the ribose pocket or solvent‑exposed region while maintaining a low molecular weight (<270 Da) that satisfies Rule‑of‑Three fragment criteria. Procurement at >98% purity enables direct soaking into protein crystals for X‑ray fragment screening without additional purification.

Parallel Library Synthesis for Kinase Selectivity Profiling

The free 2‑NH₂ handle (pKa ≈ 3.2) can be diversified via Buchwald‑Hartwig coupling or reductive amination while the pyrrolidine ring remains orthogonally protected as the hydrochloride salt, enabling rapid generation of 50–200‑compound libraries for broad‑panel kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) [1]. The CF₃ group acts as a built‑in ¹⁹F NMR probe for direct binding‑assay readout, accelerating the identification of selective inhibitors.

Physicochemical Property Optimisation in CNS Drug Discovery

The computed logP (~1.42), moderate TPSA (63.8 Ų), and low number of rotatable bonds (1) place the target compound within the favourable CNS MPO (Multiparameter Optimization) zone [1]. CDCO (Contract Development and Manufacturing Organization) teams can use this scaffold as a starting point for CNS‑penetrant kinase inhibitors (e.g., LRRK2, DLK) where balancing permeability and P‑glycoprotein efflux is critical.

Synthesis of Trifluoromethyl‑Pyrimidine Agrochemical Intermediates and Specialty Materials

Beyond pharmaceuticals, the combination of a trifluoromethyl‑pyrimidine core with a pyrrolidine ring is exploited in agrochemical discovery for fungicides and insecticides that target succinate dehydrogenase (SDH) or chitin synthesis [1]. The target compound's hydrochloride salt form improves handling and storage stability relative to the free base, simplifying logistics for collaborative research between agrochemical CROs.

Quote Request

Request a Quote for 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.